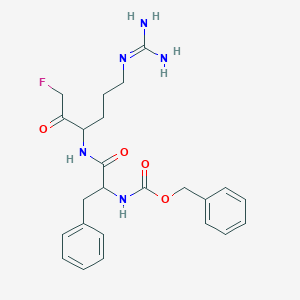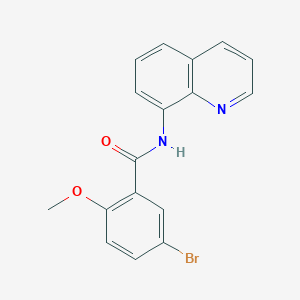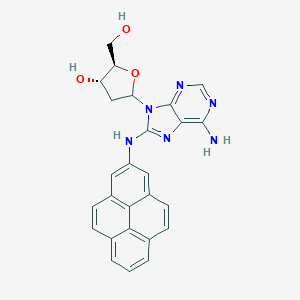![molecular formula C15H17N5OS B237715 N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system, which is a major inhibitory neurotransmitter in the central nervous system. It may also interact with other receptors such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase GABA levels in the brain, leading to increased inhibition of neuronal activity. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide in lab experiments is its specificity for the GABA system. This allows researchers to study the effects of modulating this system without affecting other neurotransmitter systems. However, the compound's limited solubility in water may pose a challenge for some experiments.
Future Directions
There are several future directions for research on N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide. One area of interest is its potential as a therapeutic agent for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, its anti-inflammatory and anticancer properties warrant further investigation. Finally, the compound's structure-activity relationship could be explored to develop more potent and selective analogs.
Synthesis Methods
The synthesis of N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide involves the reaction of 2-methyl-4-(3-methyl-1,2,4-triazol-5-yl)aniline with butyric anhydride in the presence of a catalyst such as pyridine. The reaction yields the desired product, which can be purified using column chromatography.
Scientific Research Applications
N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide has been studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has shown potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, it has been investigated for its anti-inflammatory and anticancer properties.
properties
Molecular Formula |
C15H17N5OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide |
InChI |
InChI=1S/C15H17N5OS/c1-4-5-13(21)16-12-7-6-11(8-9(12)2)14-19-20-10(3)17-18-15(20)22-14/h6-8H,4-5H2,1-3H3,(H,16,21) |
InChI Key |
OJAPZYSJLGBSFG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)


![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)




